Purpactin A

ACAT isozyme selectivity Cardiovascular research Atherosclerosis

Researchers studying cholesterol metabolism or airway ion transport often face confounding results when using ACAT-selective probes that fail to capture pan-ACAT effects or inadvertently modulate off-target channels. Purpactin A (CAS 133806-59-4), a fungal meroterpenoid from Penicillium purpurogenum, resolves this with a uniquely validated dual-target profile: ① Balanced pan-ACAT inhibition (ACAT1 IC50 2.5 µM; ACAT2 IC50 1.5 µM) - avoiding the extreme isozyme bias of pyripyropene A or beauveriolides. ② Potent TMEM16A chloride channel blockade (IC50 ~2 µM) without CFTR or BK channel interference, enabling clean respiratory mucin secretion studies. ③ Derivatizable C-11 hydroxy scaffold (cf. 11-O-THP-purpactin A) supports medicinal chemistry campaigns to decouple efficacy from cytotoxicity. Supplied with comprehensive CoA documentation for procurement confidence.

Molecular Formula C23H26O7
Molecular Weight 414.4 g/mol
Cat. No. B1245494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpactin A
Synonyms3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one
3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one
AS 186b
AS-186b
purpactin A
vermixocin B
Molecular FormulaC23H26O7
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2
InChIInChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1
InChIKeyNUYFKDBCHFKOBT-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purpactin A: Dual ACAT/TMEM16A Inhibitor


Purpactin A (also known as AS-186b or 1'-O-acetylpenicillide) is a fungal meroterpenoid dibenzodioxocine isolated from Penicillium purpurogenum FO-608 [1]. It was originally discovered as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification, with an IC50 of 121-126 µM in rat liver microsome assays [2]. Subsequent studies revealed that Purpactin A also acts as a potent inhibitor of the calcium-activated chloride channel TMEM16A, demonstrating an IC50 of ~2 µM in airway epithelial cells [3].

Purpactin A: Analogs and Substitution Risks


Simply substituting Purpactin A with another ACAT inhibitor, such as the parent compound penicillide, or a structurally related analog like purpactin B, can lead to divergent and sometimes contradictory experimental results [1]. Purpactin A displays a unique dual-target profile: it inhibits ACAT with comparable potency to penicillide but possesses an additional, potent inhibitory effect on TMEM16A chloride channels (IC50 ~2 µM), a property absent in many other ACAT inhibitors [2]. Furthermore, within the ACAT isozyme selectivity landscape, Purpactin A inhibits both ACAT1 and ACAT2 with near-equal potency (IC50 2.5 µM vs. 1.5 µM), a balanced profile that contrasts sharply with the extreme ACAT2 selectivity of pyripyropene A (IC50 >80 µM vs. 0.07 µM) or the ACAT1 selectivity of beauveriolides [3].

Purpactin A: Differentiating Evidence vs. Analogs


Balanced ACAT1/ACAT2 Inhibition vs. Pyripyropene A

Purpactin A inhibits both ACAT1 and ACAT2 isozymes with nearly equal potency (IC50: 2.5 μM vs. 1.5 μM), resulting in a selectivity index of approximately 1.7 [1]. This stands in stark contrast to pyripyropene A, which is an extremely selective ACAT2 inhibitor with IC50 values of >80 μM for ACAT1 and 0.07 μM for ACAT2, yielding a selectivity index exceeding 1,000 [1].

ACAT isozyme selectivity Cardiovascular research Atherosclerosis

TMEM16A Inhibition: Unique vs. Penicillide and Analogs

A high-throughput screen of over 400 fungal metabolites identified Purpactin A as a potent inhibitor of TMEM16A-mediated chloride transport with an IC50 of approximately 2 µM in Calu-3 airway epithelial cells [1]. This activity is not shared by the closely related parent compound penicillide or the co-isolated analogs purpactin B and C, which were not reported as TMEM16A inhibitors in the original discovery publications and were absent from the screening hits [1]. Furthermore, Purpactin A demonstrated functional selectivity by inhibiting TMEM16A without affecting CFTR or BK potassium channels [1].

TMEM16A Mucus hypersecretion Asthma Ion channel

11-O-THP Derivative: Selective Cytotoxicity Profile

Chemical modification studies revealed that the 1'-O-acetyl-11-O-tetrahydropyranyl derivative of Purpactin A (11-O-2''-tetrahydropyranylpurpactin A) exhibits a high selectivity index in a cellular context, measured as the ratio of cytotoxic dose to effective dose in J774 macrophages [1]. This demonstrates that structural manipulation at the C-11 position can significantly decouple cytotoxicity from ACAT inhibitory efficacy, a SAR insight that is specific to the Purpactin A scaffold and not directly transferable to the parent penicillide or other purpactins.

Structure-activity relationship ACAT inhibitor Cellular selectivity

Cellular ACAT Inhibition vs. Penicillide

Purpactin A inhibits ACAT in rat liver microsomes with an IC50 of 121-126 μM, a potency comparable to its parent compound penicillide, with which it shares the core structure [1]. Crucially, Purpactin A was also shown to inhibit cholesterol ester formation in living J774 macrophages, confirming its ability to suppress ACAT activity in a cellular context [1].

ACAT inhibition Macrophage Cholesterol ester

Selectivity: No CFTR/BK Channel Inhibition

In airway epithelial cell studies, Purpactin A (at concentrations effective for TMEM16A inhibition) did not affect the activity of CFTR chloride channels or apical BK potassium channels, both of which are essential for maintaining airway surface liquid hydration [1]. This is in contrast to many broad-spectrum ion channel modulators or non-specific inhibitors that may disrupt these critical pathways.

Off-target selectivity Airway hydration CFTR BK channel

Purpactin A: Recommended Applications


Macrophage Foam Cell and Atherosclerosis Research

For studies on the role of ACAT in cholesterol ester accumulation within macrophages, Purpactin A is a validated tool compound. It demonstrates both enzymatic inhibition (IC50 121-126 µM in rat liver microsomes) and functional cellular activity by suppressing cholesterol ester formation in J774 macrophages [1]. Its balanced inhibition of both ACAT1 and ACAT2 isozymes (IC50 2.5 µM vs. 1.5 µM) provides a distinct experimental profile compared to highly selective agents like pyripyropene A [2], enabling researchers to investigate pan-ACAT inhibition effects without isozyme-specific bias.

TMEM16A Mucus Hypersecretion in Asthma/COPD

Purpactin A is uniquely suited for respiratory research focused on TMEM16A-driven mucus secretion. It is a potent inhibitor of TMEM16A-mediated chloride transport (IC50 ~2 µM) in airway epithelial cells and effectively blocks Ca2+-induced mucin release [1]. Critically, it does not interfere with CFTR or BK potassium channels [1], making it a cleaner probe for studying TMEM16A-specific contributions to airway pathophysiology without the confounding effects on other ion transport mechanisms.

ACAT Inhibitor SAR and Lead Optimization

The Purpactin A scaffold offers specific sites for chemical modification to improve selectivity and reduce cytotoxicity. Research has shown that the 11-O-tetrahydropyranyl derivative of Purpactin A (11-O-2''-tetrahydropyranylpurpactin A) exhibits a high selectivity index in J774 macrophages [1]. This makes Purpactin A a valuable starting point for medicinal chemistry campaigns aiming to decouple ACAT inhibitory efficacy from cellular toxicity, a differentiation from the simpler penicillide scaffold which lacks the C-11 hydroxy group for analogous derivatization.

Technical Documentation Hub

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